REACTION_SMILES
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[Cl:1][c:2]1[c:3]([O:4][CH2:5][C:6](=[O:7])[OH:8])[cH:9][cH:10][cH:11][c:12]1[Cl:13].[S:14]([Cl:15])([Cl:16])=[O:17]>>[Cl:1][c:2]1[c:3]([O:4][CH2:5][C:6](=[O:7])[Cl:16])[cH:9][cH:10][cH:11][c:12]1[Cl:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)COc1cccc(Cl)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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O=C(Cl)COc1cccc(Cl)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |